molecular formula C13H12FN3O3 B2810129 N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide CAS No. 1797949-91-7

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide

货号 B2810129
CAS 编号: 1797949-91-7
分子量: 277.255
InChI 键: AGANTETWQMJDGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib.

作用机制

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide works by irreversibly binding to the mutant forms of EGFR, which leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound selectively targets EGFR mutations that are resistant to first and second-generation TKIs, such as the T790M mutation.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been shown to have a favorable safety profile in preclinical and clinical studies. The compound has minimal off-target effects and does not inhibit other receptor tyrosine kinases, which reduces the risk of adverse events. In clinical trials, the most common adverse events associated with N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide were diarrhea, rash, and nausea.

实验室实验的优点和局限性

One advantage of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is its specificity for mutant forms of EGFR, which allows for the selective inhibition of downstream signaling pathways that are involved in cell proliferation and survival. However, one limitation of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is the development of resistance to the compound over time, which can limit its effectiveness in treating NSCLC.

未来方向

There are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide. One direction is the combination of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its effectiveness in treating NSCLC. Another direction is the identification of biomarkers that can predict response to N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide and guide patient selection for treatment. Additionally, the development of next-generation EGFR TKIs that can overcome resistance to N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide and other third-generation TKIs is an important area of research.
In conclusion, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide is a third-generation EGFR TKI that has shown promise in the treatment of NSCLC. The compound has been extensively studied in preclinical and clinical trials and has demonstrated a favorable safety profile and efficacy in targeting EGFR mutations that are resistant to first and second-generation TKIs. While there are limitations to its use in lab experiments, there are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide that hold promise for improving the treatment of NSCLC.

合成方法

The synthesis of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide involves several steps, starting with the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclobutanamine to form the corresponding amide, which is subsequently reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the corresponding amine using sodium borohydride, followed by a cyclization reaction to form the final product, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide.

科学研究应用

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib. In a phase I clinical trial, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide demonstrated a response rate of 51% in patients with NSCLC who had developed resistance to first and second-generation TKIs. In a subsequent phase II trial, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide showed a response rate of 61% in patients with NSCLC who had developed resistance to first and second-generation TKIs.

属性

IUPAC Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANTETWQMJDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。